molecular formula C23H25NO4S2 B5002084 (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5002084
M. Wt: 443.6 g/mol
InChI Key: VMNOMNLJPGMNCT-KGENOOAVSA-N
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Description

(5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one with an aldehyde derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anti-inflammatory studies. Its ability to inhibit the growth of certain bacteria and reduce inflammation makes it a candidate for further research in developing new antibiotics and anti-inflammatory drugs.

Medicine

In medicinal research, the compound is being investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines. In anticancer applications, it may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substituents and the presence of the thiazolidinone core. These structural features contribute to its diverse biological activities and make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S2/c1-5-16-10-15(2)11-18(12-16)27-8-9-28-19-7-6-17(13-20(19)26-4)14-21-22(25)24(3)23(29)30-21/h6-7,10-14H,5,8-9H2,1-4H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNOMNLJPGMNCT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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